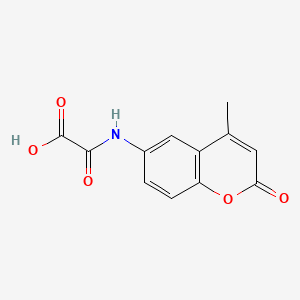

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

概要

説明

CGP-13143は、さまざまな科学研究分野で重要な役割を果たすことが知られている生物活性化合物です。 これは、分子式がC12H9NO5、分子量が247.2の特注合成品です。

準備方法

CGP-13143の合成には、いくつかの段階と特定の反応条件が含まれます。合成経路には通常、酢酸などの試薬を使用して目的の化合物を形成することが含まれます。 正確な合成経路と反応条件は、製造元によって異なる場合があるため、機密情報です。 . CGP-13143の工業的生産方法は広く文書化されていませんが、一般的に、化合物の純度と効力を確保するために、高度な合成技術と能力が使用されます。 .

化学反応の分析

CGP-13143は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではCGP-13143の酸化誘導体が生成される場合があり、還元反応では化合物の還元形が生成される場合があります。 .

科学研究への応用

CGP-13143は、幅広い科学研究用途があります。化学では、さまざまな合成反応の試薬として使用されます。生物学では、細胞プロセスとシグナル伝達経路への潜在的な影響について研究されています。 医学では、CGP-13143は、インスリン様成長因子-1の恒常性を調節し、神経保護効果を高める役割など、潜在的な治療用途について調査されています。 . 工業では、CGP-13143は、新しい材料や化学製品の開発に利用されています。 .

科学的研究の応用

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds derived from benzopyran structures exhibit significant antioxidant properties. The presence of acetic acid in these compounds enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of benzopyran can effectively reduce oxidative damage in cellular models .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. In vitro studies demonstrate that acetic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antibacterial agents or preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects

Benzopyran derivatives have been investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases such as arthritis .

Agriculture

Pesticidal Applications

The acetic acid derivative has been explored for its efficacy as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

Research suggests that acetic acid derivatives can act as plant growth regulators. They may enhance seed germination, root development, and overall plant vigor. This application could be particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science

Polymer Synthesis

Acetic acid derivatives are utilized in synthesizing various polymers due to their reactive functional groups. They can serve as monomers or cross-linking agents in producing biodegradable plastics and coatings. The incorporation of benzopyran structures into polymer matrices has been shown to improve mechanical properties and thermal stability .

Nanomaterials Development

Recent studies have investigated the use of acetic acid derivatives in the synthesis of nanomaterials. Their ability to stabilize nanoparticles during synthesis allows for the production of uniform and functionalized nanostructures, which have applications in electronics, catalysis, and drug delivery systems .

Case Studies

作用機序

CGP-13143の作用機序には、特定の分子標的と経路との相互作用が含まれます。これは、さまざまな生理学的プロセスで重要な役割を果たすインスリン様成長因子-1の恒常性を調節することが知られています。CGP-13143は神経保護効果を高め、中枢神経系疾患における神経栄養機能を改善します。 これらの効果に関与する正確な分子標的と経路はまだ調査中ですが、特定の受容体やシグナル伝達分子との相互作用が含まれると考えられています。 .

類似化合物との比較

CGP-13143は、その特定の化学構造と生物活性により、他の類似化合物とは異なります。 類似の化合物には、生物活性2,5-ジケトピペラジン類に属する環状グリシン-プロリンなどがあります。 . CGP-13143は、このグループの他の化合物とは異なる独特の特性と用途を持っています。 インスリン様成長因子-1の恒常性を調節し、神経保護効果を高める能力は、科学研究における貴重な化合物です。 .

参考文献

生物活性

Acetic acid, specifically the compound known as ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- , is a derivative of benzopyran that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

- Molecular Formula : C₁₃H₁₁N₃O₄

- CAS Registry Number : 15518-82-8

- Melting Point : 124 °C

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. The presence of the acetic acid moiety enhances the solubility and bioavailability of the compound, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have shown that benzopyran derivatives possess antimicrobial activity against various pathogens. For instance, a series of halogenated coumarin–chalcones were evaluated for their inhibitory effects on bacterial strains and demonstrated significant antimicrobial properties at certain concentrations . The structure–activity relationship (SAR) suggests that modifications to the benzopyran core can enhance efficacy against specific microbial targets.

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both implicated in Alzheimer’s pathology, have been reported . The ability to inhibit these enzymes suggests a mechanism through which this compound may exert protective effects on neuronal health.

4. Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds similar to acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-, have shown promise in reducing inflammatory markers in vitro and in vivo . This activity could be beneficial for conditions such as arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer’s Models

A study investigated the effects of acetylated benzopyran derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls, highlighting their potential as neuroprotective agents against Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In another research effort, various benzopyran derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that modifications to the benzopyran structure enhanced antibacterial potency, suggesting that acetic acid derivatives could be developed into effective antimicrobial agents .

特性

CAS番号 |

75919-69-6 |

|---|---|

分子式 |

C12H9NO5 |

分子量 |

247.20 g/mol |

IUPAC名 |

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

InChIキー |

XPKFKLSUAKCMOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

正規SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

75919-69-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。